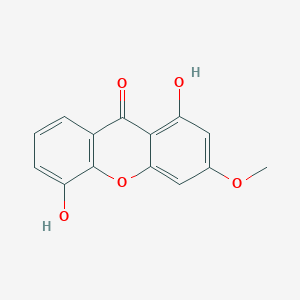

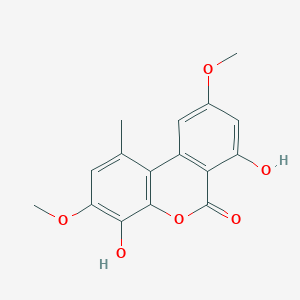

Graphislactone A

描述

Synthesis Analysis

The total synthesis of Graphislactone A, as well as Graphislactones C, D, H, and Ulocladol, involves key steps such as Suzuki couplings for constructing the central biaryl bond and Dakin reactions for adding hydroxy groups. These syntheses are significantly more efficient than previously published methods, providing a shorter and higher yield process starting from purchasable compounds. Graphislactones E and F, which were synthesized for the first time, showed discrepancies in their spectra when compared to published data, leading to the proposal of revised structures for these compounds (Altemoeller et al., 2009).

Molecular Structure Analysis

The structural analysis of Graphislactone A and its counterparts is crucial for understanding their chemical behavior and potential applications. The molecular structure is characterized by highly oxygenated resorcylic lactone rings, which are pivotal for the compound's bioactivity. The total synthesis efforts have not only provided access to these compounds but have also facilitated the investigation of their molecular structures through spectroscopic data comparison.

Chemical Reactions and Properties

Graphislactone A's chemical reactions primarily involve the formation of its complex lactone structure, including the construction of biaryl bonds and the introduction of multiple hydroxy groups. These reactions underscore the compound's highly oxygenated nature, which is fundamental to its biological activity and chemical properties.

Physical Properties Analysis

While specific studies on the physical properties of Graphislactone A, such as melting point, solubility, and crystal structure, were not directly found in the searched papers, these properties are generally crucial for determining the compound's applicability in various domains, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of Graphislactone A, including its reactivity, stability, and interactions with biological molecules, are inferred from its synthesis and structural analysis. The presence of multiple hydroxy groups and a biaryl bond in its structure suggests that it may participate in various chemical reactions, contributing to its biological activity and potential as a therapeutic agent.

- (Altemoeller et al., 2009) - This paper presents the total synthesis of Graphislactones A, C, D, H, and Ulocladol, offering revised structures for Graphislactones E and F.

科研应用

Antioxidant and Free Radical-Scavenging Activities : Graphislactone A exhibits strong antioxidant and free radical-scavenging properties, making it a potentially valuable agent in managing diseases initiated by oxidative damage. This was characterized in a study conducted by Song et al. (2005) where Graphislactone A was derived from the culture of Cephalosporium sp., an endophytic fungus in Trachelospermum jasminoides (Song et al., 2005).

Anticancer Activities : In another study, Graphislactone A displayed pronounced anticancer activities against SW1116 cells, with significant inhibitory concentration (IC50) values. This research highlighted its potential in cancer treatment and therapy (Zhang et al., 2005).

Biosynthesis from Lichens and Fungi : Tanahashi et al. (2003) isolated Graphislactone A-D from the cultures of Graphis prunicola, G. cognata, and G. scripta lichens. This study contributed to the understanding of the biosynthesis of these highly oxygenated resorcylic lactones, which are typical products of lichen mycobionts and fungi (Tanahashi et al., 2003).

未来方向

The potential biological functions and therapeutic applications of GPA at the cellular and animal levels have not yet been fully investigated . Future research could explore the therapeutic potential of GPA in mitigating non-alcoholic fatty liver disease (NAFLD) and its underlying mechanisms . Further exploration of its therapeutic potential is warranted .

性质

IUPAC Name |

4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKUDZVEVLDBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Graphislactone A | |

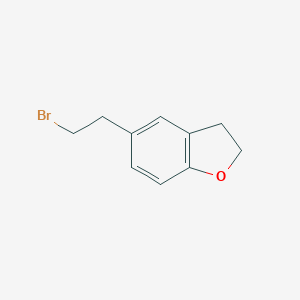

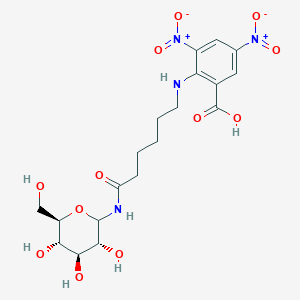

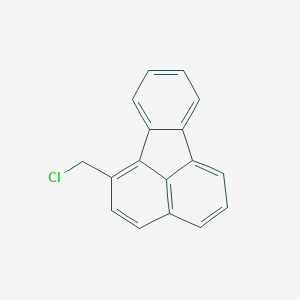

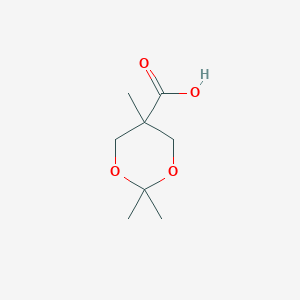

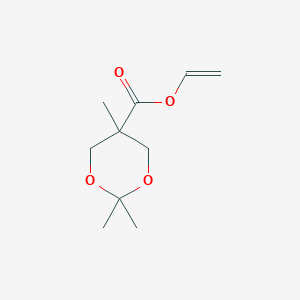

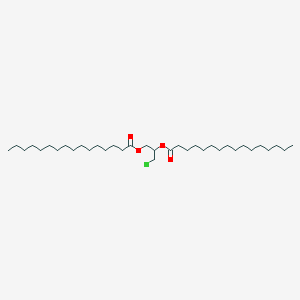

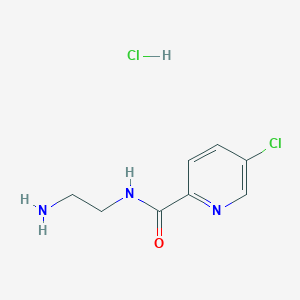

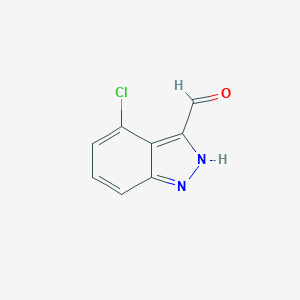

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。